5-Phenyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5-Phenyl-1,2,3,4-tetrahydroisoquinoline: is a derivative of the tetrahydroisoquinoline family, which is a significant class of compounds in medicinal chemistry. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a phenyl group attached to the fifth position of the tetrahydroisoquinoline core, which is a bicyclic structure containing a benzene ring fused to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the reduction of isoquinoline using reducing agents such as sodium and ethanol or tin and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed: The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroisoquinolines, and various substituted isoquinolines .
Scientific Research Applications
Chemistry: 5-Phenyl-1,2,3,4-tetrahydroisoquinoline is used as a building block in the synthesis of complex organic molecules and natural products. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential neuroprotective and anti-inflammatory properties. It has shown promise in modulating neurotransmitter systems and protecting against neurodegenerative diseases .
Medicine: The compound is being investigated for its potential therapeutic applications in treating conditions such as Parkinson’s disease and depression. Its ability to interact with various neurotransmitter receptors makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are employed as intermediates in the synthesis of active pharmaceutical ingredients and crop protection agents .
Mechanism of Action
The mechanism of action of 5-Phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the activity of dopamine and serotonin receptors, leading to changes in neurotransmitter levels and signaling pathways . Additionally, it can inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, thereby enhancing their effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but without the phenyl group at the fifth position.
N-Phenyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a phenyl group attached to the nitrogen atom.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at the nitrogen atom.
Uniqueness: 5-Phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the phenyl group at the fifth position, which imparts distinct chemical and biological properties. This structural modification enhances its ability to interact with specific molecular targets and increases its potential therapeutic applications .
Properties
Molecular Formula |
C15H15N |
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Molecular Weight |
209.29 g/mol |
IUPAC Name |
5-phenyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H15N/c1-2-5-12(6-3-1)14-8-4-7-13-11-16-10-9-15(13)14/h1-8,16H,9-11H2 |
InChI Key |
IATWKNOYZSSQAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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